mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-L-PA-NH-Boc is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Mal-L-PA-NH-Boc involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The compound is typically stored as a solid at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Mal-L-PA-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Addition Reactions: Where new atoms are added to the molecule.
Deprotection Reactions: Removal of the Boc protecting group under acidic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
DMSO: As a solvent.
Trifluoroacetic Acid (TFA): For deprotection of the Boc group.
Base Catalysts: Such as triethylamine for facilitating substitution reactions
Major Products Formed
The major products formed from these reactions are typically intermediates used in the synthesis of antibody-drug conjugates. The final product is a stable linker that can be conjugated to antibodies for targeted drug delivery .
Scientific Research Applications
Mal-L-PA-NH-Boc is extensively used in scientific research, particularly in the development of antibody-drug conjugates. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of targeted drug delivery mechanisms.
Medicine: Integral in the development of targeted cancer therapies.
Mechanism of Action
The mechanism of action of Mal-L-PA-NH-Boc involves its role as a linker in antibody-drug conjugates. The compound forms a stable bond with the antibody, allowing the drug to be delivered specifically to cancer cells. The molecular targets include cancer cell surface antigens, and the pathways involved are those related to targeted drug delivery and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent.
Succinic anhydride: Acts as a non-cleavable ADC linker
Uniqueness
Mal-L-PA-NH-Boc is unique due to its non-cleavable nature, which provides stability to the antibody-drug conjugate, ensuring that the drug is only released within the target cells. This characteristic makes it particularly useful in the development of stable and effective targeted therapies .
Properties
Molecular Formula |
C12H16N2O6 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H16N2O6/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18) |
InChI Key |
QNSOCOXQLKMHCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O |
Origin of Product |
United States |
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